6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one
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Overview
Description
6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-phenylquinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the bromine atoms and may have different biological activities.
6-Chloro-4-(4-chlorophenyl)quinolin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.
6-Fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one: Contains fluorine atoms, which can alter its chemical and biological properties.
Uniqueness
6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and interaction with biological targets. The bromine atoms can also facilitate further functionalization through substitution reactions, making it a versatile compound for various applications.
Biological Activity
6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one, often referred to as 6BrCaQ, is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of 6BrCaQ, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of 6BrCaQ involves several steps, typically starting from readily available precursors. The compound is derived from quinoline derivatives through methods such as cyclization and substitution reactions. The detailed synthetic pathways often include the use of palladium-catalyzed reactions, which facilitate the formation of complex structures efficiently .
6BrCaQ primarily functions as an inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and maturation of several oncogenic proteins. By inhibiting Hsp90, 6BrCaQ leads to the downregulation of client proteins such as HER2, Raf-1, and CDK-4, which are critical for cancer cell proliferation and survival . This mechanism results in increased apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and prostate cancer cell lines like PC-3.
Anticancer Activity
The biological activity of 6BrCaQ has been evaluated through various in vitro assays against multiple cancer cell lines. The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MDA-MB-231 | 28 | Significant decrease in viability at 10 µM |
PC-3 | 10 | More sensitive compared to non-cancerous cells |
MCF-7 | Not specified | Induces high apoptosis levels |
MRC-5 (non-cancer) | >82% survival | Minimal effect at 15 µM |
The compound demonstrated a mean growth inhibition (GI50) of approximately 0.98 µM against SkBr3 cell lines when conjugated with triphenylphosphonium (TPP), enhancing its targeting capabilities towards mitochondrial heat shock proteins .
Case Studies
In a study evaluating the effects of 6BrCaQ on MDA-MB-231 cells, exposure to concentrations above 10 µM resulted in a notable reduction in cell viability, with less than 47% survival observed at higher concentrations (25 µM). This indicates a concentration-dependent cytotoxic effect that could be leveraged for therapeutic applications .
Additionally, when encapsulated in liposomes, 6BrCaQ exhibited improved in vitro activity against breast cancer cells. In vivo studies further confirmed its anti-tumor efficacy in orthotopic breast cancer models using nude mice, highlighting its potential for clinical translation .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies have suggested that compounds related to 6BrCaQ may exhibit antimicrobial and antioxidant activities. The presence of bromine substituents appears to enhance these effects, making it a versatile candidate for further exploration in drug development .
Properties
CAS No. |
1416440-41-9 |
---|---|
Molecular Formula |
C15H9Br2NO |
Molecular Weight |
379.05 g/mol |
IUPAC Name |
6-bromo-4-(4-bromophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9Br2NO/c16-10-3-1-9(2-4-10)12-8-15(19)18-14-6-5-11(17)7-13(12)14/h1-8H,(H,18,19) |
InChI Key |
ICWNTMDGRNBAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
Origin of Product |
United States |
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